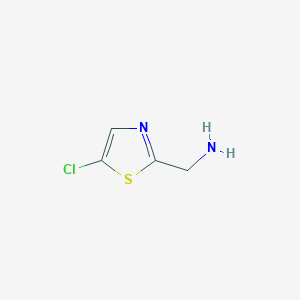

(5-Chlorothiazol-2-YL)methanamine

Description

Contextualizing (5-Chlorothiazol-2-YL)methanamine within Thiazole (B1198619) Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal and agricultural chemistry. semanticscholar.orgpatsnap.com Thiazole derivatives are known to exhibit a wide array of biological activities and are integral components of numerous pharmaceuticals and agrochemicals. semanticscholar.org The presence of chlorine and an aminomethyl group on the thiazole scaffold of this compound provides two distinct points for chemical modification, making it a versatile precursor in synthetic pathways. The chloro- group makes the thiazole ring a key component in the synthesis of a new generation of neonicotinoid insecticides, which have become prominent due to their high efficiency and broad spectrum. patsnap.com

Overview of its Significance as a Key Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of neonicotinoid insecticides, a major class of crop protection agents. Specifically, it is a direct precursor to the insecticide Clothianidin. The synthesis involves the reaction of this compound with a nitroisothiourea derivative, demonstrating its function as a nucleophilic building block that introduces the critical chlorothiazolylmethyl moiety into the final product structure.

This compound is typically synthesized from its precursor, 2-chloro-5-chloromethylthiazole (B146395) (CCT), which is a widely used intermediate for producing biologically active compounds. google.com The conversion of CCT to this compound creates the primary amine necessary for constructing the guanidine (B92328) or triazine portions of neonicotinoid molecules. The synthetic routes to major insecticides highlight the indispensable nature of this intermediate.

Table 1: Role of this compound in Insecticide Synthesis

| Insecticide | Precursor | Reactant Type | Reference |

|---|---|---|---|

| Clothianidin | This compound | Nucleophilic Amine | epo.org |

This table illustrates the role of this compound and its immediate precursor in the synthesis of major neonicotinoid insecticides.

Historical Trajectories and Current Research Landscape Involving this compound

The historical development of this compound is intrinsically linked to the rise of second-generation neonicotinoid insecticides in the 1990s. Research programs aimed at discovering novel insecticides with improved properties led to the identification of compounds containing the 2-chloro-5-thiazolyl moiety. nih.gov This research intensified the need for efficient synthetic routes to key intermediates like 2-chloro-5-chloromethylthiazole (CCT) and, subsequently, this compound. google.comepo.org

Patents and research articles from this period detail various methods for producing CCT and its derivatives, setting the stage for the large-scale industrial synthesis of insecticides like Clothianidin and Thiamethoxam. patsnap.comnih.govgoogle.com The current research landscape continues to be dominated by the agrochemical sector. Ongoing research focuses on optimizing the synthesis of these insecticides, which indirectly involves refining the production and use of this compound to improve yields and reduce costs. While its application is highly specific, its importance within this multi-billion dollar industry remains profound, solidifying its status as a crucial, albeit specialized, chemical intermediate. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZDROFQZLACEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chlorothiazol 2 Yl Methanamine and Its Analogues

Established Synthetic Routes to the Thiazole (B1198619) Core of (5-Chlorothiazol-2-YL)methanamine

The formation of the 5-chlorothiazole (B1590928) ring is a critical step in the synthesis of the target compound. This is typically achieved through cyclization reactions followed by strategic functionalization.

Cyclization Reactions and Precursor Transformations for Thiazole Formation

The Hantzsch thiazole synthesis is a prominent and widely used method for constructing the thiazole ring. wikipedia.org This reaction involves the condensation of a thioamide with an α-haloketone. wikipedia.org Variations of this method, including domino alkylation-cyclization reactions of propargyl bromides with thioureas, offer rapid and high-yielding routes to 2-aminothiazoles under microwave irradiation. organic-chemistry.org

Another significant approach is the Cook-Heilbron synthesis, which utilizes the condensation of an α-aminonitrile with carbon disulfide to form the thiazole ring. wikipedia.org Additionally, thiazoles can be synthesized from the acylation of 2-aminothiolates, which are often prepared via the Herz reaction. wikipedia.org

More recent methods involve the catalyst-free heterocyclization of α-chloroglycinates with thiobenzamides or thioureas, providing a direct route to polysubstituted 5-acylamino-1,3-thiazoles. researchgate.net The synthesis of 2-amino-5-carboxamide thiazole derivatives has also been achieved on a solid phase through the dehydrative cyclization of a thiourea (B124793) intermediate. nih.gov

A notable one-pot synthesis of 2-chloro-5-chloromethylthiazole (B146395), a related and important intermediate, involves the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by chlorination-cyclization. guidechem.com This method is advantageous due to its simplicity and high purity of the product. guidechem.com

Strategic Functionalization and Halogenation of the Thiazole Ring System

The introduction of the chlorine atom at the 5-position of the thiazole ring is a key functionalization step. Halogenation of thiazoles is an electrophilic substitution reaction. tsijournals.comwikipedia.org For 2-methylthiazole, the presence of the electron-donating methyl group activates the C5 position, making it the primary site for halogenation. tsijournals.com The reaction kinetics of halogenation with different halogens have been studied, showing the order of reactivity to be bromination > chlorination > iodination. tsijournals.com

In some synthetic strategies, the chloro group is introduced early in the sequence. For instance, 2-chlorothiazole-5-carbaldehyde (B1585635) serves as a crucial building block. ontosight.ai This intermediate can be prepared through the reaction of thiazole derivatives with a chlorinating agent, followed by formylation. ontosight.ai The 2-chloro substituent can also be introduced via a Sandmeyer-type reaction on a 2-aminothiazole (B372263) precursor. For example, 2-amino-5-chlorothiazole hydrochloride is a commercially available starting material. sigmaaldrich.com

Amination Strategies for Methanamine Moiety Introduction

With the 5-chlorothiazole core in place, the next critical step is the introduction of the methanamine group at the 2-position. Several classical and modern amination methods are employed for this transformation.

Reductive Amination Approaches Utilizing Carbonyl Precursors

Reductive amination is a widely used and versatile method for forming amines from carbonyl compounds. organic-chemistry.orgmdpi.com In the context of synthesizing this compound, this approach typically starts with 5-chlorothiazole-2-carbaldehyde. The aldehyde is reacted with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the desired primary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) and catalytic hydrogenation. organic-chemistry.orgchemicalbook.com A patent describes the reduction of 5-chlorothiazole-2-carboxaldehyde with sodium borohydride to yield (5-chlorothiazol-2-yl)methanol, which can then be converted to the amine. chemicalbook.com

| Precursor | Reagents | Product | Reference |

| 5-Chlorothiazole-2-carbaldehyde | 1. Amine Source (e.g., NH3) 2. Reducing Agent (e.g., NaBH4) | This compound | organic-chemistry.org |

| 5-Chlorothiazole-2-carbaldehyde | Sodium borohydride, Methanol | (5-Chlorothiazol-2-yl)methanol | chemicalbook.com |

Gabriel Synthesis, Delépine Reaction, and Related Primary Amine Syntheses

The Gabriel synthesis and the Delépine reaction are classic methods for the preparation of primary amines from alkyl halides. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org To utilize this method for the target compound, a 2-(halomethyl)-5-chlorothiazole would be required as the starting material.

The Delépine reaction offers another route to primary amines from alkyl or benzyl (B1604629) halides. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comambeed.comscribd.com The reaction involves the formation of a quaternary ammonium (B1175870) salt by reacting the halide with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine. wikipedia.orgorganic-chemistry.org This method is advantageous due to its selectivity for primary amines and relatively mild reaction conditions. wikipedia.org A patent discloses the use of hexamethylenetetramine in the synthesis of 5-(aminomethyl)-2-chlorothiazole, indicating the application of a Delépine-type reaction. google.com

| Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference |

| Gabriel Synthesis | 2-(Halomethyl)-5-chlorothiazole | 1. Potassium Phthalimide 2. Hydrazine | N-(5-chlorothiazol-2-ylmethyl)phthalimide -> this compound | wikipedia.orgmasterorganicchemistry.com |

| Delépine Reaction | 2-(Halomethyl)-5-chlorothiazole | 1. Hexamethylenetetramine 2. Acidic Hydrolysis | Quaternary ammonium salt -> this compound | wikipedia.orgorganic-chemistry.org |

Direct Amination Methodologies

Direct amination methods, which involve the direct conversion of a C-H or C-X bond to a C-N bond, are continually being developed to provide more efficient and atom-economical routes to amines. While specific examples for the direct amination of a 2-methyl-5-chlorothiazole to this compound are not extensively reported in the provided search results, research into C-H amination of heterocyclic compounds is an active area.

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is essential for minimizing environmental impact and enhancing economic viability. semanticscholar.orgresearchgate.net This involves the development of processes that reduce waste, use less hazardous substances, and improve energy efficiency. semanticscholar.org

Solvent-Free and Catalytic Methods for Enhanced Atom Economy

A primary goal of green chemistry is to maximize atom economy, ensuring that a high proportion of the atoms from the reactants are incorporated into the final product. researchgate.net Solvent-free reaction conditions and the use of catalysts are key strategies to achieve this. bohrium.comrsc.org

Solvent-free synthesis, or neat reactions, can lead to higher yields, shorter reaction times, and easier product purification. rsc.orgresearchgate.net Techniques such as grinding, microwave irradiation, and ultrasound can be employed to facilitate these reactions. bohrium.com For the synthesis of aminothiazole derivatives, one-pot multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps and minimize waste. nih.gov

| Green Synthesis Approach | Key Advantages | Relevant Findings for Thiazole Derivatives |

| Solvent-Free Synthesis | Reduced solvent waste, often faster reaction rates, simplified workup. rsc.orgresearchgate.net | Synthesis of various heterocycles, including thiazoles, has been achieved with high yields using techniques like microwave and ultrasound irradiation. bohrium.com |

| Biocatalysis (e.g., Lipase) | High selectivity, mild reaction conditions, biodegradable catalysts. nih.govnih.gov | Lipase has been successfully used to catalyze the synthesis of 2,4-disubstituted thiazoles. nih.gov |

| Multicomponent Reactions | Increased efficiency, reduced waste, and simplified procedures by combining multiple steps. nih.gov | Efficient for the synthesis of complex thiazole structures in a single step. |

Process Intensification and Reaction Efficiency Considerations

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. aiche.orgsphinxsai.com This can be achieved through novel reactor designs and the integration of reaction and separation steps. walshmedicalmedia.comnumberanalytics.comnumberanalytics.com

Microreactors, with their high surface-area-to-volume ratio, offer excellent heat and mass transfer, leading to better control over reaction conditions, improved yields, and enhanced safety, especially for highly exothermic reactions. numberanalytics.com Continuous flow reactors provide a platform for the safe and efficient production of fine chemicals, with the potential for easier scale-up. sphinxsai.com

| Process Intensification Technique | Principle | Application in Fine Chemical Synthesis |

| Microreactors | High surface-area-to-volume ratio for superior heat and mass transfer. numberanalytics.com | Improved yield and selectivity in the synthesis of fine chemicals. numberanalytics.com |

| Continuous Flow Reactors | Continuous processing for consistent product quality and easier scale-up. sphinxsai.com | Reduced reaction times and improved production purity for various chemical reactions. sphinxsai.com |

| Reactive Distillation | Combination of reaction and separation in a single unit. walshmedicalmedia.comnumberanalytics.com | Enhanced conversion and yield for equilibrium-limited reactions like esterifications. walshmedicalmedia.com |

| Microwave/Ultrasound Assistance | Alternative energy sources to accelerate reaction rates. aiche.orgnumberanalytics.com | Faster synthesis of organic compounds with improved yields. nih.govnumberanalytics.com |

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Studies

The isolation and characterization of the target compound are critical steps in any synthetic process. Advanced purification and spectroscopic techniques are essential to ensure the purity and confirm the structure of this compound and its analogues.

Advanced purification of heterocyclic amines often involves chromatographic methods. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating complex mixtures and assessing purity. nih.gov For challenging separations of organic amines, which can interact with the acidic silica (B1680970) gel of standard columns, amine-functionalized stationary phases or the addition of a competing amine to the mobile phase can be employed. biotage.com Other purification methods include recrystallization, which relies on the differential solubility of the compound and impurities, and extraction techniques. biotage.com

The structural elucidation of newly synthesized compounds relies heavily on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. Mass Spectrometry (MS) determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further aiding in structure confirmation.

| Technique | Purpose | Methodological Focus |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. nih.gov | Use of normal-phase, reverse-phase, or amine-functionalized columns; optimization of mobile phase composition for efficient separation. biotage.com |

| Gas Chromatography (GC) | Separation of volatile compounds. nih.gov | Often requires derivatization for non-volatile amines to increase their volatility. nih.gov |

| Recrystallization | Purification of solid compounds. | Selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | Analysis of chemical shifts, coupling constants, and integration in ¹H and ¹³C NMR spectra to determine the connectivity of atoms. |

| Infrared (IR) Spectroscopy | Functional group identification. | Identification of characteristic absorption bands for N-H, C-H, C=N, and C-Cl bonds. |

| Mass Spectrometry (MS) | Molecular weight determination and structural information. | Analysis of the molecular ion peak and fragmentation patterns to confirm the molecular formula and aspects of the structure. |

Chemical Reactivity and Derivatization Strategies for 5 Chlorothiazol 2 Yl Methanamine

Nucleophilic Reactivity of the Primary Amine Group in (5-Chlorothiazol-2-YL)methanamine

The primary amine group attached to the methylene (B1212753) bridge at the C2 position of the thiazole (B1198619) ring is a key functional handle for a wide array of chemical transformations. Its nucleophilicity allows for the construction of amides, sulfonamides, carbamates, and more complex derivatives.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine of this compound readily undergoes reactions with various acylating, sulfonylating, and carbamoylating agents to form stable amide, sulfonamide, and urea (B33335) derivatives, respectively. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding N-acylated derivatives. For instance, reacting this compound with benzoyl chloride would produce N-((5-chlorothiazol-2-yl)methyl)benzamide.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a basic medium affords the respective sulfonamides. These derivatives are often highly crystalline and are important pharmacophores.

Carbamoylation: The reaction with isocyanates provides a straightforward route to urea derivatives. For example, reaction with phenyl isocyanate would yield 1-((5-chlorothiazol-2-yl)methyl)-3-phenylurea. Alternatively, reaction with carbamoyl (B1232498) chlorides or in situ formation of isocyanic acid can also be used. nih.govnih.gov

Table 1: Examples of Nucleophilic Reactions at the Primary Amine Group

| Reaction Type | Reagent Example | Product Class | Illustrative Product Name |

| Acylation | Acetyl Chloride | Amide | N-((5-chlorothiazol-2-yl)methyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | N-((5-chlorothiazol-2-yl)methyl)-4-methylbenzenesulfonamide |

| Carbamoylation | Phenyl Isocyanate | Urea | 1-((5-chlorothiazol-2-yl)methyl)-3-phenylurea |

Alkylation and Reductive Alkylation for Secondary and Tertiary Amine Formation

The primary amine can be converted into secondary and tertiary amines through alkylation or reductive alkylation, opening pathways to a diverse set of analogues.

Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to the formation of secondary and tertiary amines. However, this method can suffer from a lack of selectivity, often producing a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts. The synthesis of derivatives from the related 2-amino-5-chlorobenzothiazole (B1265905) scaffold has been achieved through alkylation with reagents like ethyl chloroacetate. uobaghdad.edu.iq

Reductive Alkylation (Reductive Amination): A more controlled and widely used method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method prevents over-alkylation and is highly efficient for producing N-substituted derivatives.

Condensation Reactions Leading to Imine and Heterocyclic Derivatives

The primary amine is a key building block for constructing larger, more complex molecular architectures through condensation reactions.

Imine Formation: Condensation with aldehydes and ketones, typically under acid catalysis with removal of water, leads to the formation of imines. nih.gov These imines can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines (as in reductive amination) or attack by other nucleophiles.

Heterocyclic Derivatives: The bifunctional nature of this compound and its derivatives allows for their use in the synthesis of fused or linked heterocyclic systems. For example, after acylation with a haloacetyl chloride, the resulting α-halo amide can be reacted with a sulfur nucleophile like thiourea (B124793) to construct a new thiazole ring. Similarly, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocycles like pyrimidines or diazepines. The synthesis of complex heterocyclic systems from aminothiazole and aminobenzothiazole precursors is a well-established strategy. uobaghdad.edu.iqresearchgate.netresearchgate.net

Electrophilic Reactivity and Aromatic Substitution on the Thiazole Ring System

The thiazole ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur heteroatoms. The presence of a chlorine atom at the C5 position further deactivates the ring towards classical electrophilic aromatic substitution (EAS). However, functionalization is still achievable through modern synthetic methods.

Direct and Directed Ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, including heterocycles. wikipedia.orgbaranlab.org This method involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophile. uwindsor.caorganic-chemistry.orgharvard.edu

For this compound, potential directing groups include the thiazole nitrogen and the aminomethyl side chain (or a protected form, such as an amide or carbamate (B1207046), which are excellent DMGs). The most acidic proton on an unsubstituted thiazole is at C2, but this position is already substituted. The next most acidic proton is generally at C5, which is occupied by chlorine. Therefore, deprotonation is most likely to occur at the C4 position. The aminomethyl group, after N-protection with a suitable DMG like a pivaloyl or carbamate group, would strongly direct lithiation to the C4 position.

The general process would involve:

Protection of the primary amine to form a suitable DMG.

Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to deprotonate the C4 position.

Reaction of the resulting C4-lithiated thiazole with an electrophile (e.g., CO₂, I₂, aldehydes, alkyl halides) to install a new functional group.

This approach bypasses the low intrinsic reactivity of the ring towards electrophiles and offers excellent regiocontrol.

Table 2: Potential Electrophilic Functionalization of the Thiazole Ring

| Position | Reaction Type | Proposed Conditions | Potential Product |

| C4 | Directed Ortho-Metalation | 1. Boc-protection 2. n-BuLi, -78 °C 3. CO₂ | 2-((tert-butoxycarbonylamino)methyl)-5-chlorothiazole-4-carboxylic acid |

| C4 | Halogenation | N-Bromosuccinimide (NBS) | (4-Bromo-5-chlorothiazol-2-yl)methanamine |

| C4 | Nitration | HNO₃ / H₂SO₄ (harsh) | (5-Chloro-4-nitrothiazol-2-yl)methanamine |

Functionalization via Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Direct electrophilic aromatic substitution on the 5-chlorothiazole (B1590928) ring is challenging due to its electron-deficient nature. udayton.edu The C5 position is the most common site for electrophilic attack on 2-substituted thiazoles, but this is blocked by the chloro group. Therefore, any substitution must occur at the C4 position.

Halogenation: While difficult, further halogenation at the C4 position might be possible using potent halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), potentially under forcing conditions. jocpr.comtcichemicals.combeilstein-archives.org Theoretical studies on similar systems have shown that the introduction of one halogen can sometimes slightly enhance the reactivity towards further halogenation. udayton.edu

Nitration: Nitration of the thiazole ring requires harsh conditions (e.g., fuming HNO₃/H₂SO₄) and often results in low yields. acs.orgacs.orgyoutube.com The strong deactivating effect of the C5-chloro group and the aminomethyl group (which would be protonated under strongly acidic conditions to become an electron-withdrawing ammonium group) makes nitration at C4 highly unfavorable. The reaction may require prior protection of the amine and carefully optimized conditions to achieve any success.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Thiazole Moiety

The 5-chloro-substituted thiazole core of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions leverage the C-Cl bond to form new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the C5 position.

Suzuki, Sonogashira, Heck, and Negishi Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures. For derivatives like this compound, the chlorine atom at the 5-position of the thiazole ring serves as a key reactive site for these transformations.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the thiazole core and an organoboron reagent, typically an aryl or vinyl boronic acid or ester. While conventional Suzuki conditions can be challenging for sterically hindered substrates, specialized ligand-free methodologies have been developed for related heterocyclic systems, which could be applicable here. nih.gov The reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has shown that selective coupling can be achieved at the C5 position, suggesting a similar reactivity pattern for 5-chlorothiazoles. nih.gov

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond by coupling the C5-Cl position with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, is conducted under mild conditions and has been widely used in the synthesis of complex molecules, including heterocycles. wikipedia.orgresearchgate.net The introduction of an alkynyl moiety at the C5 position of the thiazole ring provides a valuable synthon for further transformations.

The Heck reaction enables the arylation or vinylation of alkenes. organic-chemistry.orgwikipedia.org In the context of the 5-chlorothiazole moiety, this reaction would involve the coupling of the thiazole with an alkene, such as an acrylate (B77674) or styrene, to introduce a substituted vinyl group at the C5 position. mdpi.com Studies on related thiazole derivatives have demonstrated that selective C5-olefination can be achieved, highlighting the potential for this transformation. mdpi.com

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. orgsyn.orgyoutube.com This reaction is known for its high functional group tolerance. youtube.com For this compound, the C5-Cl bond can be coupled with various organozinc reagents. Alternatively, the chloro-thiazole can be converted into an organozinc species for subsequent coupling. This method has been successfully used to prepare 5-aryl substituted thiazoles in one-pot procedures. thieme-connect.deresearchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd2dba3), Base (e.g., K2CO3) | Forms C-C bonds with good functional group tolerance. | mdpi.com |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Amine Base | Creates C(sp)-C(sp2) bonds, introducing alkynyl groups. | wikipedia.orglibretexts.org |

| Heck | Alkene | Pd Catalyst (e.g., Pd(OAc)2), Base | Forms substituted alkenes via vinylation of the thiazole core. | wikipedia.orglibretexts.org |

| Negishi | Organozinc Reagent | Pd Catalyst (e.g., Pd(PPh3)4) | Highly versatile with excellent functional group tolerance. | thieme-connect.deresearchgate.net |

C-H Activation and Direct Arylation Strategies

As an alternative to traditional cross-coupling reactions that require pre-functionalization of the coupling partners, direct C-H activation has emerged as a more atom- and step-economical strategy. acsgcipr.org For thiazole derivatives, palladium-catalyzed direct arylation allows for the formation of C-C bonds by directly coupling a C-H bond with an aryl halide.

Research has shown that the C5-position of the thiazole ring is particularly susceptible to regioselective direct arylation. acs.orgnih.gov Ligand-free palladium acetate (B1210297) (Pd(OAc)₂) has been identified as a highly efficient catalyst for the direct arylation of thiazole derivatives with a variety of aryl bromides. organic-chemistry.org This method avoids the need to prepare organometallic derivatives of the thiazole, reducing waste and simplifying the synthetic process. acs.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups on the aryl bromide partner, including electron-withdrawing and electron-donating groups, affording moderate to high yields of the 5-arylated thiazole products. organic-chemistry.org This strategy represents a powerful and sustainable approach to functionalizing the thiazole core of this compound, assuming the C-H bond is more reactive than the C-Cl bond under specific conditions, or by starting from the non-halogenated precursor.

| Catalyst | Substrate | Coupling Partner | Key Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 (Ligand-free) | Thiazole derivatives | Aryl Bromides | Low catalyst loading (0.001-0.1 mol%), K2CO3 or CsOAc, DMA, 150°C | Highly regioselective for C5-arylation. | organic-chemistry.org |

| Camphyl-based α-diimine palladium complexes | Thiazole derivatives | Aryl Bromides | Low palladium loading (0.2 mol%), open-air conditions | Good to excellent yields for a wide range of aryl bromides. | rsc.org |

| Iminopyridine-based α-diimine nickel(II) complex | Thiazole derivatives | Aryl Halides | Low catalyst loading, 80°C, aerobic conditions | Selective for C5-H bond arylation. | chemrxiv.org |

Multi-Component Reactions (MCRs) Incorporating this compound

The primary amine functionality of this compound makes it an ideal building block for multi-component reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the structural features of each reactant. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity.

Ugi, Passerini, and Biginelli Reactions for Structural Diversity

The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, involving the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. wikipedia.orgmdpi.com this compound can serve as the amine component, allowing the 5-chlorothiazole moiety to be incorporated into diverse peptide-like scaffolds. The reaction is typically exothermic and completes quickly, offering high yields and atom economy. wikipedia.org The products of the Ugi reaction are bis-amides, which are valuable structures in medicinal chemistry.

The Passerini three-component reaction involves a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the Passerini reaction does not directly involve an amine, it is a closely related isocyanide-based MCR that generates valuable scaffolds. The 5-chlorothiazole unit could be incorporated by using a thiazole-containing aldehyde or carboxylic acid as one of the starting components.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgnih.gov While the classical Biginelli reaction uses urea, variations have been developed that can incorporate primary amines. mdpi.com For example, this compound could be used to synthesize a substituted urea or participate in Biginelli-like condensations to afford novel DHPMs bearing the 5-chlorothiazole pharmacophore. These reactions are often catalyzed by Brønsted or Lewis acids. wikipedia.org

Design and Synthesis of Diversified Compound Libraries via MCRs

The true power of MCRs lies in their application to diversity-oriented synthesis. By using this compound as a core building block in reactions like the Ugi reaction, vast libraries of compounds can be synthesized with minimal effort.

The strategy involves keeping the this compound component constant while systematically varying the other inputs—the aldehyde, carboxylic acid, and isocyanide. This combinatorial approach allows for the rapid exploration of chemical space around the 5-chlorothiazole scaffold. For example, in an Ugi reaction, using a set of 10 different aldehydes, 10 carboxylic acids, and 10 isocyanides with this compound would theoretically generate a library of 1,000 distinct compounds in a single set of parallel experiments. youtube.com

This high degree of efficiency makes MCRs an invaluable tool for generating compound libraries for high-throughput screening in drug discovery and materials science. The structural diversity achieved through these reactions, combined with the desirable physicochemical properties of the thiazole ring, makes this compound a highly attractive starting material for the synthesis of novel bioactive compounds. mdpi.comrug.nl

| Reaction | Components | Product Scaffold | Role of this compound | Reference |

|---|---|---|---|---|

| Ugi | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Amine component | wikipedia.orgmdpi.com |

| Passerini | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Not a direct component; thiazole introduced via other reactants. | wikipedia.orgorganic-chemistry.org |

| Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Can be used in variations as the amine source or to form a substituted urea. | wikipedia.orgnih.gov |

Applications of 5 Chlorothiazol 2 Yl Methanamine As a Molecular Scaffold

Role in Medicinal Chemistry and Drug Discovery Initiatives

The (5-Chlorothiazol-2-YL)methanamine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its ability to interact with various biological targets has led to its use in the identification and optimization of lead compounds for a range of diseases.

Scaffold Utilization in Lead Identification and Optimization Campaigns

The structural framework of this compound is a key element in the design of new drugs. The thiazole (B1198619) ring, a common motif in pharmacologically active compounds, provides a rigid core that can be readily functionalized. This allows medicinal chemists to systematically modify the molecule's properties to enhance its binding affinity, selectivity, and pharmacokinetic profile. For instance, the 2-aminothiazole (B372263) scaffold has been identified as a crucial building block in the discovery of anticancer agents. nih.gov Structure-activity relationship (SAR) studies on derivatives of this scaffold have provided valuable insights into the structural requirements for biological activity, guiding the optimization of lead compounds. nih.gov

Design and Synthesis of Novel Compound Libraries Based on the this compound Core

The development of compound libraries based on the this compound scaffold is a key strategy in modern drug discovery. These libraries, containing a multitude of structurally related compounds, are screened against various biological targets to identify new hit compounds. The synthesis of such libraries often involves combinatorial chemistry approaches, allowing for the rapid generation of a diverse set of molecules. The versatility of the this compound core allows for the introduction of a wide range of substituents, leading to libraries with broad chemical diversity.

Exploration of this compound Derivatives in Therapeutic Agent Development

Researchers have actively explored the therapeutic potential of derivatives of this compound. For example, derivatives of 2-aminothiazole have been investigated for their anticancer properties. nih.gov In one study, a series of 2-aminothiazole derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov The results of these studies have demonstrated the potential of this scaffold in the development of new anticancer drugs. Furthermore, modifications of the thiazole ring have led to the discovery of compounds with anti-inflammatory and analgesic properties. nih.gov

Utility in Agrochemical and Crop Protection Chemistry

Beyond its applications in medicine, this compound is a valuable precursor in the synthesis of agrochemicals. The unique properties of the chlorothiazole moiety contribute to the biological activity of many herbicides, insecticides, and fungicides.

Precursor in the Synthesis of Herbicides, Insecticides, and Fungicides

The this compound scaffold is a key component in the synthesis of a variety of pesticides. For instance, it is a metabolite of the neonicotinoid insecticide thiamethoxam. Neonicotinoids are a class of insecticides that act on the central nervous system of insects. researchgate.net The 2-chloro-5-thiazolyl group is also found in a novel class of herbicides that act as inhibitors of photosystem II electron transport. nih.gov Additionally, derivatives of 2-aminothiazole have been shown to possess fungicidal activity against a range of agricultural fungi. mdpi.comuobaghdad.edu.iq

Structure-Activity Relationship Investigations in Agrochemical Design

Structure-activity relationship (SAR) studies are crucial for the design and optimization of new agrochemicals. By systematically modifying the structure of this compound derivatives and evaluating their biological activity, researchers can identify the key structural features required for potent and selective pesticidal activity. For example, a study on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed that a suitable group at the 3-position of the acrylate (B77674) was essential for high herbicidal activity. nih.gov Similarly, SAR studies on N-pyridylpyrazole derivatives containing a thiazole moiety have led to the discovery of potent insecticides against lepidopteran pests. mdpi.com These studies provide valuable information for the rational design of new and improved agrochemicals.

Contribution to Materials Science and Polymer Chemistry

The unique structural features of this compound, which include a reactive chloro group, a nucleophilic amine, and a heterocyclic thiazole ring, position it as a valuable molecular scaffold in the realm of materials science and polymer chemistry. These functional groups offer multiple pathways for the synthesis of novel functional materials, including polymers, ligands, and catalytic systems.

Monomer in Polymerization Reactions for Functional Materials

While specific examples of the polymerization of this compound are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests its potential as a monomer in various polymerization reactions. The primary amine of the methanamine group can readily participate in step-growth polymerization. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyureas. mdpi.com The incorporation of the chlorothiazole moiety into the polymer backbone would be expected to impart unique thermal, chemical, and electronic properties to the resulting material. acs.org

The presence of the chloro-substituent on the thiazole ring offers another reactive site that could be exploited for polymerization or polymer modification. For example, it could potentially undergo cross-linking reactions to enhance the mechanical and thermal stability of the polymer. A patent exists describing the production of thiazole polymers where thiazole units are connected through their 2 and 5 positions, highlighting the feasibility of creating polymers from thiazole-based monomers. cedarville.edu The synthesis of polymers containing recurring thiazole rings has been a subject of interest, suggesting the value of incorporating such heterocyclic structures into polymer chains. acs.org

The development of poly(thiazole-2-thione)s from elemental sulfur, dichalcones, and diisocyanides has demonstrated that thiazole-containing polymers can exhibit excellent solubility, high thermal stability, and high refractive indices, properties that are desirable in many advanced materials applications. acs.org This suggests that polymers derived from this compound could also possess valuable material characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Group on Monomer | Co-monomer Example | Resulting Polymer Type | Potential Properties |

| Polycondensation | Aminomethyl group | Adipoyl chloride | Polyamide | Enhanced thermal stability, unique electronic properties |

| Polyaddition | Aminomethyl group | Toluene diisocyanate | Polyurea | Improved chemical resistance, specific optical properties |

| Cross-linking | Chloro group on thiazole | Diamine | Cross-linked polymer network | Increased mechanical strength and thermal stability |

This table presents theoretical polymerization reactions based on the known reactivity of the functional groups present in this compound.

Precursor for Ligands, Chelating Agents, and Catalytic Systems

The thiazole ring, with its nitrogen and sulfur heteroatoms, and the appended aminomethyl group make this compound an excellent candidate as a precursor for the synthesis of ligands, chelating agents, and catalytic systems. The nitrogen atom of the thiazole ring and the nitrogen atom of the aminomethyl group can act as a bidentate ligand, capable of coordinating with a wide range of transition metal ions. nih.govnih.gov The resulting metal complexes can exhibit interesting catalytic and photophysical properties.

Thiazole-based ligands have been successfully employed in various catalytic reactions. For example, new thiazole-based chiral N,P-ligands have been synthesized and used in iridium-catalyzed asymmetric hydrogenation. nih.gov Palladium(II) catalysts containing phenylthiazole ligands have been shown to be effective in Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.com These examples underscore the potential of thiazole-containing ligands in facilitating important organic transformations. The specific electronic and steric properties imparted by the 5-chloro substituent on the thiazole ring of this compound could lead to the development of catalysts with unique selectivity and activity.

Furthermore, thiazoline (B8809763) derivatives, which are structurally related to thiazoles, are known to serve as valuable ligands in chemical synthesis and asymmetric catalysis. rsc.org The ability of thiazole and its derivatives to form stable complexes with metal ions is a key feature that is exploited in the design of catalysts and functional materials. mdpi.comorientjchem.org The synthesis of metal complexes with aminothiazole-derived Schiff base ligands has been reported, demonstrating the versatility of the aminothiazole scaffold in coordination chemistry. nih.govnih.gov

Table 2: Examples of Thiazole-Based Ligands and Their Applications in Catalysis

| Thiazole Ligand Type | Metal | Catalytic Application | Reference |

| Chiral Thiazole N,P-Ligands | Iridium | Asymmetric Hydrogenation | nih.gov |

| Phenylthiazole Ligands | Palladium(II) | Suzuki-Miyaura Cross-Coupling | cdnsciencepub.com |

| Thiazoline-based Ligands | Copper(II) | Cycloaddition Reactions | rsc.org |

| Aminothiazole Schiff Base Ligands | Various Transition Metals | General Catalysis | nih.govnih.gov |

This table provides examples from the literature of how thiazole-based ligands are used in catalysis, suggesting the potential applications for ligands derived from this compound.

Preclinical Biological Investigations and Target Engagement Studies of 5 Chlorothiazol 2 Yl Methanamine Derivatives

Methodologies for in vitro Target Identification and Validation

The initial step in characterizing novel (5-Chlorothiazol-2-YL)methanamine derivatives is to identify their molecular targets. This is often achieved through a combination of high-throughput screening, proteomic techniques, and biophysical assays.

High-Throughput Screening (HTS) Approaches for Biological Activity Profiling

High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of this compound derivatives against a panel of biological targets. taylorandfrancis.com These screens can be either target-based or phenotypic. In target-based screens, compounds are tested for their ability to modulate the activity of a specific, purified enzyme or receptor. nih.gov For instance, a library of aminothiazole analogs was screened against Mycobacterium tuberculosis in a whole-cell HTS assay to identify compounds with antitubercular activity. nih.gov Phenotypic screens, on the other hand, assess the effect of compounds on whole cells or organisms to identify molecules that induce a desired physiological change, with subsequent efforts focused on deconvoluting the molecular target. nih.govnih.gov

HTS campaigns for thiazole (B1198619) derivatives often utilize miniaturized assays in 96-, 384-, or 1536-well plate formats, with automated liquid handling and data acquisition systems. The data generated from these screens, typically in the form of IC50 or EC50 values, helps to establish initial structure-activity relationships (SAR) and prioritize compounds for further investigation.

Affinity-Based Proteomics and Pull-Down Assays for Target Identification

Once a this compound derivative demonstrates biological activity, identifying its direct molecular target(s) is paramount. Affinity-based proteomics is a powerful technique for this purpose. nih.govnih.gov This method involves immobilizing a derivatized version of the compound onto a solid support, such as a resin or magnetic beads, to create an "affinity matrix". researchgate.netresearchgate.net This matrix is then incubated with a complex protein mixture, such as a cell lysate. researchgate.net Proteins that bind to the immobilized compound are "pulled down," isolated, and subsequently identified using mass spectrometry. nih.govresearchgate.net

To distinguish true targets from non-specific binders, several control experiments are essential. These include using an inactive analog of the compound on a separate matrix and performing competition experiments where the cell lysate is pre-incubated with an excess of the free, non-immobilized compound. researchgate.netresearchgate.net Only proteins that are specifically competed off the affinity matrix by the free compound are considered high-confidence targets. This chemoproteomic approach has been successfully employed for the target deconvolution of various small molecules. nih.govnih.gov

Biophysical Techniques (e.g., SPR, ITC, DSF) for Ligand-Target Interaction Analysis

Following the identification of putative targets, biophysical techniques are employed to validate the interaction between the this compound derivative and the target protein and to quantify the binding affinity and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of a compound to a target protein immobilized on a sensor chip in real-time. SPR provides valuable kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. researchgate.net This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. researchgate.net ITC is considered the gold standard for characterizing binding thermodynamics. researchgate.net

Differential Scanning Fluorimetry (DSF) , also known as Thermal Shift Assay, is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. nih.govresearchgate.netbiorxiv.org The binding of a compound to a protein typically increases its melting temperature (Tm). DSF is a valuable tool for screening compound libraries and confirming target engagement. nih.govresearchgate.net For example, DSF was used to screen a library of thiazole derivatives for their ability to bind to and stabilize a target protein. nih.gov

Cellular Assays for Investigating Biological Activity (Preclinical Focus)

After in vitro target identification and validation, the biological activity of this compound derivatives is investigated in cellular contexts to understand their effects in a more physiologically relevant system.

Reporter Gene Assays and Cell-Based Functional Screens

Reporter gene assays are a common tool for assessing the functional consequences of a compound binding to its target. nih.gov These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest. nih.gov For example, if a this compound derivative inhibits a transcription factor, a decrease in reporter gene expression would be observed.

Cell-based functional screens are broader in scope and can measure various cellular phenotypes, such as cell proliferation, cytotoxicity, apoptosis, and cell cycle arrest. For instance, various thiazole derivatives have been screened for their anti-proliferative activity against a panel of human cancer cell lines, such as HepG2, MCF-7, and HCT-116. nih.govnih.govmdpi.com The results from these assays, often presented as GI50 (50% growth inhibition) values, provide crucial information about the compound's cellular potency and selectivity. nih.gov

| Compound/Derivative | Cell Line | Assay Type | Endpoint | Result (e.g., IC50, GI50) |

| Thiazole Derivative 1 | HepG2 | Antiproliferative | GI50 | 30 nM nih.gov |

| Thiazole Derivative 2 | MCF-7 | Antiproliferative | GI50 | 27 nM nih.gov |

| Thiazole Derivative 3 | HCT-116 | Cell Cycle Analysis | Cell Cycle Arrest | S Phase Arrest nih.gov |

| Thiazole Derivative 4 | Hela | Cell Cycle Analysis | Cell Cycle Arrest | S Phase Arrest nih.gov |

| Tropinone-thiazole 3g | A549 | Apoptosis | Caspase 3/7 Activation | 25-fold increase nih.gov |

Enzyme Inhibition/Activation Studies in Isolated Systems

To confirm that the cellular effects of this compound derivatives are due to the modulation of their intended target, enzyme inhibition or activation studies are performed using isolated enzymes. These assays provide quantitative measures of a compound's potency and selectivity. For example, various thiazole derivatives have been shown to inhibit enzymes such as VEGFR-2, EGFR, and BRAFV600E. nih.govnih.govmdpi.com

The inhibitory activity is typically reported as an IC50 value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%. In some cases, the inhibition constant (Ki) is also determined to provide a more precise measure of binding affinity.

| Derivative | Target Enzyme | Inhibition (IC50) |

| Thiazole Derivative 5 | VEGFR-2 | 0.044 µM nih.gov |

| Thiazole Derivative 11d | EGFR | Not Specified nih.gov |

| Thiazole Derivative 11f | VEGFR-2 | Not Specified nih.gov |

| Thiazole Derivative 3f | BRAFV600E | Not Specified mdpi.com |

| Thiazole Derivative 3f | EGFR | Not Specified mdpi.com |

| N-(thiazol-2-yl)-cinnamamide 20 | COV Mpro | 14.7 µM researchgate.net |

| Thiazole-based inhibitor 33 | CK2 | 0.4 µM nih.gov |

Cell-Based Phenotypic Screening Approaches (methodology focus)

Cell-based phenotypic screening represents a powerful strategy in early-stage drug discovery to identify compounds that modulate a specific cellular phenotype without a preconceived target. This approach is particularly valuable for identifying first-in-class molecules and understanding the biological effects of novel chemical scaffolds like this compound derivatives in a complex cellular environment.

The primary goal of these screens is to observe and quantify changes in cell behavior, morphology, or viability upon treatment with the test compounds. A common and fundamental assay employed in this context is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a well-established method for assessing cell viability and cytotoxicity. mdpi.comnih.gov The underlying principle of the MTT assay is the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of a compound's effect on cell proliferation or its cytotoxic potential. nih.gov

In a typical workflow for screening this compound derivatives, a panel of human cancer cell lines, for instance, might be selected to assess the antiproliferative activity. These cell lines are seeded in multi-well plates and incubated with a range of concentrations of the synthesized derivatives. After a defined exposure period, the MTT reagent is added, and following another incubation period, the formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Beyond simple viability assays, high-content screening (HCS) platforms can be utilized for more sophisticated phenotypic profiling. nih.gov These platforms use automated microscopy and image analysis to simultaneously measure multiple cellular parameters, such as changes in nuclear morphology, cytoskeletal organization, or the expression and localization of specific proteins. For example, in the context of screening for potential anticancer agents, HCS could be employed to identify this compound derivatives that induce apoptosis (programmed cell death) by staining for markers like condensed chromatin or activated caspases.

The table below illustrates the kind of data that can be generated from a cell-based phenotypic screen of hypothetical this compound derivatives against various cancer cell lines, using the MTT assay.

| Derivative | Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast) | > 100 |

| Derivative A | MCF-7 (Breast) | 15.2 |

| Derivative B | A549 (Lung) | 8.7 |

| Derivative C | HeLa (Cervical) | 22.5 |

| Derivative D | PC-3 (Prostate) | 12.1 |

This table presents hypothetical data for illustrative purposes.

Investigation of Protein-Ligand Interactions of this compound Derivatives

Understanding how a potential drug molecule interacts with its protein target at a molecular level is fundamental for lead optimization and rational drug design. For this compound derivatives identified through phenotypic screens or designed based on a specific hypothesis, elucidating their protein-ligand interactions is a critical next step. This is achieved through a combination of computational and experimental techniques.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This technique is instrumental in virtual screening to prioritize compounds for synthesis and biological testing, as well as in understanding the binding mode of active compounds. The process involves generating a three-dimensional representation of both the ligand (e.g., a this compound derivative) and the protein target. The ligand is then "docked" into the protein's binding site in various conformations, and a scoring function is used to estimate the binding affinity for each pose. These scores, often expressed as binding energies (in kcal/mol), help in ranking different derivatives and predicting their potency.

For instance, in a study on 2-amino thiazole derivatives as potential Aurora kinase inhibitors, molecular docking was used to predict the binding interactions within the ATP-binding site of the kinase. nih.govacs.orgacs.org The docking results highlighted key hydrogen bond interactions and hydrophobic contacts that contribute to the binding affinity. nih.govacs.orgacs.org

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex. Starting from a docked pose, MD simulations use classical mechanics to simulate the movements of atoms in the system over time. This allows for the assessment of the stability of the predicted binding mode and can reveal important conformational changes in the protein or ligand upon binding. MD simulations can also be used to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.

The following table provides an example of the type of data generated from a molecular docking study of hypothetical this compound derivatives against a protein kinase target.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | -8.5 | Glu15, Leu83, Val31 | 2 |

| Derivative B | -9.2 | Glu15, Leu83, Phe81 | 3 |

| Derivative C | -7.8 | Val31, Ala45 | 1 |

| Derivative D | -9.5 | Glu15, Leu83, Phe81, Cys82 | 3 |

This table presents hypothetical data for illustrative purposes.

Experimental structural biology techniques provide high-resolution information about the three-dimensional arrangement of atoms in a protein-ligand complex, offering definitive proof of binding and the precise nature of the interactions.

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. mdpi.com To study a protein-ligand complex, the protein is first crystallized, and then the crystals are soaked with the ligand, or the protein and ligand are co-crystallized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the three-dimensional structure of the complex can be determined. A study on thiazole derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (HsDHODH) successfully used X-ray crystallography to reveal the binding mode of the inhibitors in the ubiquinone binding tunnel of the enzyme. nih.gov This structural information was crucial for guiding the synthesis of more potent analogues. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying protein-ligand interactions in solution, which is closer to the physiological environment. rsc.org NMR can provide information on which parts of the ligand are in close contact with the protein, the conformation of the bound ligand, and the dynamics of the interaction. Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can be used to screen for binding and identify the binding epitope of the ligand. Chemical shift perturbation (CSP) experiments, also known as HSQC titration, can identify the amino acid residues in the protein that are affected by ligand binding, thus mapping the binding site. While a specific NMR structure of a this compound derivative in a complex is not publicly available, this methodology is widely applied in drug discovery projects involving thiazole-containing molecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chlorothiazol 2 Yl Methanamine Derivatives

Systematic Modification Strategies for SAR Elucidation

The foundation of SAR exploration lies in the systematic chemical modification of a lead compound. For (5-Chlorothiazol-2-YL)methanamine derivatives, this involves a variety of strategic approaches to understand how different parts of the molecule contribute to its biological effects.

Scaffold Hopping and Bioisosteric Replacement Methodologies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel core structures while retaining or improving biological activity. nih.govscispace.com Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. nih.gov Scaffold hopping takes this concept further by replacing the central molecular framework, or scaffold, with a chemically different one that maintains the three-dimensional arrangement of key functional groups. scispace.comresearchgate.net

In the context of this compound derivatives, a hypothetical scaffold hopping exploration might involve replacing the chlorothiazole ring with other heterocycles to assess the impact on target binding and cellular activity. The goal is to discover new scaffolds that may offer improved properties, such as enhanced selectivity, better metabolic stability, or novel intellectual property positions.

Table 1: Hypothetical Bioisosteric Replacements for the Thiazole (B1198619) Scaffold in this compound Derivatives

| Original Scaffold | Bioisosteric Replacement | Rationale |

| 5-Chlorothiazole (B1590928) | 5-Chlorothiophene | Investigate the importance of the nitrogen atom in the thiazole ring for biological activity. |

| 5-Chlorothiazole | 5-Chloropyrazole | Evaluate the effect of altering the heteroatom arrangement and hydrogen bonding capacity. |

| 5-Chlorothiazole | 2-Chloropyridine | Explore a non-five-membered ring system while maintaining a halogen substituent. |

Positional Scanning and Substituent Effect Analysis

Positional scanning involves the systematic introduction of a variety of substituents at different positions of the this compound core to probe the chemical space around the molecule. This methodical approach helps to identify "hot spots" on the molecule where modifications lead to significant changes in activity. The analysis of these substituent effects provides deep insights into the nature of the interactions between the compound and its biological target. For instance, varying the size, electronic properties (electron-donating or electron-withdrawing), and lipophilicity of substituents can reveal the presence of specific binding pockets and the types of forces (e.g., hydrophobic, electrostatic, hydrogen bonding) that govern the interaction.

Design of Analogue Series for Comprehensive SAR Mapping

A systematic approach to understanding SAR involves the design and synthesis of analogue series. nih.gov An analogue series consists of a group of compounds that share a common core structure—in this case, the this compound scaffold—but differ in the substituents at one or more specified positions. nih.gov By keeping the core constant and methodically varying the R-groups, researchers can map the SAR in a detailed and comprehensive manner. This allows for the development of predictive models for biological activity based on the physicochemical properties of the substituents.

Computational Approaches in SAR/SPR Analysis

In conjunction with synthetic chemistry, computational methods play a crucial role in accelerating the process of SAR and SPR elucidation. These in silico techniques allow for the analysis of large datasets and the prediction of the properties of virtual compounds, thereby guiding the design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound in a series with known biological activities. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A validated QSAR model can be used to predict the activity of newly designed, unsynthesized analogues, thus prioritizing synthetic efforts. nih.gov

Table 2: Hypothetical QSAR Model for a Series of this compound Derivatives

| Compound ID | R-group on Amine | LogP (Descriptor 1) | Electronic Effect (σ) (Descriptor 2) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| 1 | -H | 1.2 | 0 | 10.5 | 10.2 |

| 2 | -CH3 | 1.7 | -0.17 | 5.2 | 5.5 |

| 3 | -C2H5 | 2.2 | -0.15 | 4.8 | 4.9 |

| 4 | -CF3 | 2.1 | 0.54 | 15.8 | 15.5 |

| 5 | -Phenyl | 3.1 | 0.06 | 2.1 | 2.3 |

Pharmacophore Modeling and Virtual Screening Techniques

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. mdpi.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. semanticscholar.org For this compound derivatives, a pharmacophore model can be developed based on a set of active compounds. This model then serves as a 3D query for virtual screening of large chemical databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.netnih.gov This approach allows for the rapid exploration of vast chemical space and the identification of diverse and novel chemotypes.

Machine Learning and Artificial Intelligence Algorithms for Predictive Modeling

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as indispensable tools in drug discovery, offering the ability to construct predictive models from large and complex datasets. arxiv.org These models can forecast the biological activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the discovery of promising drug candidates. arxiv.org For thiazole derivatives, various ML algorithms are employed to develop Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural or physicochemical properties of molecules with their biological activities. nih.gov

Classical ML algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forest (RF) have been successfully applied to model the activity of thiazole derivatives. nih.gov For instance, a study on 2-aminothiazole (B372263) derivatives as anticancer agents utilized QSAR modeling to identify key molecular descriptors influencing their inhibitory activity against Hec1/Nek2 kinases. tandfonline.comnih.gov The developed model demonstrated strong predictive power, enabling the design of new, more potent analogues. tandfonline.comnih.gov

The performance of these models is often evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). A high R² value indicates a strong correlation between the predicted and observed activities, while a high Q² value signifies the model's robustness and predictive ability on new data. In a QSAR study of 2-aminothiazole derivatives targeting aurora kinase for breast cancer, a model with an R² of 0.8902 and a Q² of 0.7875 was developed, highlighting the reliability of the predictive model. nih.govacs.org

The following table summarizes the performance of different machine learning models in predicting the activity of thiazole derivatives from various studies.

| Machine Learning Model | Target | R² | Q² | Key Descriptors |

| Multiple Linear Regression (MLR) | Estrogen Receptor | 0.542 | 0.481 | Principal Components |

| Support Vector Machine (SVM) | Estrogen Receptor | 0.642 | - | Principal Components |

| Partial Least Squares (PLS) | Estrogen Receptor | 0.642 | - | Principal Components |

| QSARINS (OLS-based) | Hec1/Nek2 Kinase | 0.8436 | 0.7965 | ATSC1i, MATS8c, RPSA |

| PLS and PCR | Aurora Kinase | 0.8902 | 0.7875 | Not Specified |

Table 1: Performance of Various Machine Learning Models in Predicting the Activity of Thiazole Derivatives. nih.govnih.govacs.org

Rational Design Principles for Optimizing this compound Derivatives

Rational drug design aims to create new molecules with specific biological functions based on a thorough understanding of the target and the ligand-target interactions. For this compound derivatives, several principles can guide the optimization process to enhance their therapeutic potential.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds, particularly for challenging targets. researchgate.net This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. researchgate.net These initial hits, although often exhibiting weak affinity, provide highly efficient starting points for optimization. researchgate.net The thiazole scaffold is a common motif found in fragment libraries due to its favorable properties and synthetic tractability. nih.govacs.org

The process of FBDD typically involves the following steps:

Fragment Screening: A library of fragments is screened against the target protein using biophysical techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to identify binders. acs.org

Hit Validation: Confirmed hits are then characterized to ensure they bind to the desired site on the target.

Fragment Elaboration: The initial fragment hit is then grown or merged with other fragments to increase its potency and selectivity. nih.gov This can be achieved by adding functional groups that make additional favorable interactions with the target protein. nih.gov

A study on the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents successfully employed a fragment merging approach to develop potent dual COX-2 and 5-LOX inhibitors. nih.gov This demonstrates the utility of FBDD in optimizing thiazole-based compounds. For this compound, the 5-chlorothiazole moiety could serve as a starting fragment, which can then be elaborated by modifying the methanamine portion or by introducing substituents on the thiazole ring to enhance binding affinity and selectivity for a specific target.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

During the lead optimization process, it is crucial to not only increase the potency of a compound but also to maintain or improve its drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide this process.

Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It is calculated as:

LE = - (ΔG / HA)

where ΔG is the binding free energy and HA is the number of non-hydrogen atoms. A higher LE value indicates that the molecule is making more efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC₅₀ - logP

A higher LLE is desirable, as it suggests that the compound's potency is not solely driven by increasing its greasiness, which can lead to poor pharmacokinetic properties and off-target effects.

In the optimization of 2-aminobenzothiazole (B30445) derivatives as sEH inhibitors, a ligand-based optimization strategy was employed, leading to the identification of potent compounds with improved anti-inflammatory effects. nih.gov While the study does not explicitly report LE and LLE values, the principles of optimizing potency while controlling physicochemical properties are central to such an approach.

The following table illustrates how these metrics can be applied in a hypothetical optimization of a this compound derivative.

| Compound | Structure | pIC₅₀ | logP | HA | LE | LLE |

| Fragment Hit | 5-Chlorothiazol-2-yl)methanamine | 4.0 | 1.5 | 8 | 0.68 | 2.5 |

| Optimized Lead 1 | R = Methyl | 5.5 | 2.0 | 9 | 0.83 | 3.5 |

| Optimized Lead 2 | R = Phenyl | 6.5 | 3.5 | 14 | 0.63 | 3.0 |

| Optimized Lead 3 | R = Morpholine | 7.0 | 2.8 | 13 | 0.73 | 4.2 |

Table 2: Hypothetical Application of Ligand Efficiency Metrics in the Optimization of this compound Derivatives.

In this hypothetical example, "Optimized Lead 3" would be considered a promising candidate due to its high potency (pIC₅₀ = 7.0) and a favorable LLE of 4.2, suggesting an efficient balance between potency and lipophilicity.

Pharmacological Research Methodologies and Proposed Mechanisms of Action of 5 Chlorothiazol 2 Yl Methanamine Preclinical Focus

Biochemical Characterization of Enzymatic and Receptor Interactions

The initial stages of characterizing the pharmacological profile of (5-Chlorothiazol-2-YL)methanamine involve in vitro assays to determine its binding affinity for various receptors and its potential to modulate enzyme activity.

Receptor Binding Assays and Competition Studies

Receptor binding assays are a fundamental tool to identify the molecular targets of a compound. These assays typically use cell membranes or purified receptors and a radiolabeled ligand known to bind to the target receptor. By measuring the displacement of the radioligand by this compound or its derivatives, researchers can determine the binding affinity (Ki) of the test compound. Competition studies further elucidate the nature of this binding, indicating whether the compound acts as a competitive, non-competitive, or allosteric modulator.

Enzyme Kinetic Analysis of Inhibition or Activation

To investigate the effects of this compound on enzymatic activity, researchers employ kinetic analyses. These studies measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. By analyzing parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), it can be determined if the compound acts as an inhibitor or an activator of the enzyme. Further studies can delineate the type of inhibition, such as competitive, uncompetitive, or mixed inhibition.

Cellular Signaling Pathway Modulation by this compound Derivatives

Following the initial biochemical characterization, research efforts shift to understanding how the interactions of this compound derivatives translate into cellular responses. This involves a suite of cell-based assays to monitor changes in signaling pathways.

Investigation of Protein Expression and Phosphorylation via Western Blotting and Immunofluorescence